Trihexadecyloxyisopropoxytitanium
Description
Trihexadecyloxyisopropoxytitanium is a titanium-based organometallic compound featuring three hexadecyloxy (C₁₆H₃₃O⁻) groups and one isopropoxy (C₃H₇O⁻) group coordinated to a central titanium atom. Such titanium alkoxides are often utilized in catalysis, polymer stabilization, and materials science due to their Lewis acidity and ability to form stable coordination complexes . However, the provided evidence lacks direct information on this specific compound, necessitating comparisons with structurally or functionally analogous substances.
Properties
CAS No. |
65151-13-5 |
|---|---|
Molecular Formula |
C51H110O4Ti |
Molecular Weight |
835.3 g/mol |
IUPAC Name |
hexadecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H34O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3(2)4;/h3*17H,2-16H2,1H3;3-4H,1-2H3; |
InChI Key |
XCKGGRJZRSHASV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CC(C)O.[Ti] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trihexadecyloxyisopropoxytitanium typically involves the reaction of titanium tetrachloride with isopropanol and hexadecanol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
TiCl4+C3H7OH+C16H33OH→Ti(OCH3CH2CH3)(OCH2C16H33)3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Trihexadecyloxyisopropoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The isopropoxy and trihexadecyloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under an inert atmosphere.
Substitution: Substitution reactions often involve the use of alcohols or amines as nucleophiles.
Major Products
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Trihexadecyloxyisopropoxytitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to interact with cellular components.
Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism of action of trihexadecyloxyisopropoxytitanium involves its interaction with various molecular targets. In catalysis, the titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, the compound can interact with cellular membranes and proteins, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin Compounds (e.g., Tributyltin, Triphenyltin)
Organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), share structural similarities with Trihexadecyloxyisopropoxytitanium, as both classes feature organic ligands bound to a metal center. Key differences include:
Organotin compounds are heavily regulated due to environmental persistence and toxicity, whereas titanium-based analogs are generally considered less toxic and more environmentally benign .
Phosphazene Derivatives (e.g., Tetrachloromonospirocyclotriphosphazenes)
Phosphazenes, such as tetrachloromonospirocyclotriphosphazenes, are inorganic-organic hybrids with alternating phosphorus and nitrogen atoms. Comparisons include:
Phosphazenes require multi-step syntheses involving amines and THF, whereas titanium alkoxides often form via direct ligand substitution .
Tri-Substituted Compounds (e.g., Triethanolamine, Tripalmitin)
Tri-substituted compounds like triethanolamine (TEA) and tripalmitin differ in backbone and functionality:
| Property | This compound | Triethanolamine (TEA) | Tripalmitin |
|---|---|---|---|
| Core Element | Titanium | Nitrogen | Glycerol |
| Functional Groups | Alkoxides | Hydroxyl, amine | Esters |
| Applications | Industrial catalysts | Surfactants, pH adjusters | Food additives, cosmetics |
| Biodegradability | Low (persistent metal center) | High | High |
This compound’s metal center grants it unique catalytic properties absent in purely organic tri-substituted compounds .
Research Findings and Data Gaps
- Toxicity: While organotins in are highly toxic, titanium analogs are less studied but generally regarded as safer .
- Regulatory Status: No direct data exists for this compound, though organometallics like TBT face strict regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
